1H and 13C NMR spectra for (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine
1H and 13C NMR spectra for (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the ability to unequivocally determine the structure of novel compounds is paramount. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine, a molecule of interest due to its constituent furan and imidazole moieties, which are prevalent in many pharmacologically active compounds.
This document moves beyond a simple presentation of spectral data. It provides a detailed theoretical framework, predictive analysis of the ¹H and ¹³C NMR spectra, a robust experimental protocol for data acquisition, and a step-by-step guide to spectral interpretation. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Theoretical Framework: The Fundamentals of NMR Spectroscopy
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. Both the ¹H (proton) and ¹³C isotopes possess a nuclear spin that generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy levels. The application of a radiofrequency pulse can excite the nuclei from the lower to the higher energy state. The frequency at which this resonance occurs, and the subsequent relaxation back to the lower state, provides a wealth of information about the molecule's structure.
The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ) . Electron-withdrawing groups, for instance, decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing it to resonate at a higher frequency (downfield). Conversely, electron-donating groups increase shielding, shifting the resonance to a lower frequency (upfield). Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).
In ¹H NMR, the interaction between the spins of neighboring, non-equivalent protons leads to spin-spin splitting or coupling . This results in the splitting of a single resonance into multiple lines (a multiplet), with the multiplicity (number of lines) following the n+1 rule , where 'n' is the number of equivalent neighboring protons. The distance between these lines is the coupling constant (J) , measured in Hertz (Hz), and provides information about the connectivity and dihedral angle between the coupled protons.
Predicted ¹H and ¹³C NMR Spectra
Molecular Structure and Atom Numbering
For clarity in the following spectral analysis, the atoms of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine are numbered as follows:
Caption: Numbering scheme for (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are summarized in the table below. These predictions are based on typical values for furan and imidazole rings, and alkyl chains with amine and aromatic substituents.[3][5][6]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~7.50 | s | - | Imidazole ring |
| H-4 | ~7.00 | s | - | Imidazole ring |
| H-5 | ~6.85 | s | - | Imidazole ring |
| H-15 | ~7.35 | dd | J ≈ 1.8, 0.8 | Furan ring |
| H-13 | ~6.30 | dd | J ≈ 3.2, 1.8 | Furan ring |
| H-14 | ~6.20 | dd | J ≈ 3.2, 0.8 | Furan ring |
| H-6 | ~4.00 | t | J ≈ 7.0 | N-CH₂ (propyl) |
| H-10 | ~3.70 | s | - | N-CH₂ (furfuryl) |
| H-8 | ~2.60 | t | J ≈ 7.0 | CH₂-N (propyl) |
| H-7 | ~2.00 | p | J ≈ 7.0 | CH₂-CH₂-CH₂ |
| NH | ~1.80 | br s | - | Amine |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented below. These values are estimated from known data for furan, imidazole, and substituted alkanes.[1][3][7][8]
| Carbon(s) | Predicted δ (ppm) | Assignment |
| C-11 | ~152.0 | Furan ring (C-O) |
| C-2 | ~138.0 | Imidazole ring |
| C-15 | ~142.0 | Furan ring |
| C-4 | ~128.0 | Imidazole ring |
| C-5 | ~119.0 | Imidazole ring |
| C-13 | ~110.0 | Furan ring |
| C-14 | ~107.0 | Furan ring |
| C-8 | ~49.0 | CH₂-N (propyl) |
| C-10 | ~47.0 | N-CH₂ (furfuryl) |
| C-6 | ~45.0 | N-CH₂ (propyl) |
| C-7 | ~30.0 | CH₂-CH₂-CH₂ |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound.
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology
-
Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[9][10][11][12] For (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine, deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, or if hydrogen bonding effects are to be investigated, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The amine proton (NH) is more likely to be observed as a distinct peak in DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small drop of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
A spectral width of approximately 12-15 ppm is usually sufficient.
-
The number of scans can range from 16 to 32 for a reasonably concentrated sample.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A spectral width of 200-220 ppm is standard.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be necessary to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
-
Interpretation of the Spectra: A Signal-by-Signal Analysis
¹H NMR Spectrum
-
Aromatic Region (δ 6.0-8.0 ppm):
-
The three protons of the furan ring (H-15, H-13, H-14) will appear in this region. H-15, being adjacent to the oxygen atom, is expected to be the most downfield.[5] The characteristic coupling patterns (doublet of doublets) will be key to their assignment.
-
The three protons of the imidazole ring (H-2, H-4, H-5) will also be in this region. H-2, situated between two nitrogen atoms, will be the most deshielded and is expected to appear as a singlet.[13][14] H-4 and H-5 will also likely be singlets, with their exact chemical shifts influenced by the propyl substituent.
-
-
Aliphatic Region (δ 1.5-4.5 ppm):
-
The two methylene groups attached to nitrogen atoms (H-6 and H-10) will be the most downfield in this region. The furfuryl methylene protons (H-10) are expected to be a sharp singlet around 3.70 ppm.[3]
-
The N-CH₂ protons of the propyl chain (H-6) will appear as a triplet due to coupling with the adjacent H-7 protons.
-
The CH₂-N protons of the propyl chain (H-8) will also be a triplet, coupled to the H-7 protons.
-
The central methylene group of the propyl chain (H-7) will be a pentet (or multiplet) due to coupling with both H-6 and H-8.
-
The amine proton (NH) is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration and solvent. In CDCl₃, it may be broad and difficult to distinguish, while in DMSO-d₆, it should be a more well-defined peak.[10]
-
¹³C NMR Spectrum
-
Aromatic Region (δ 100-160 ppm):
-
The five carbons of the furan ring will be present here. The carbon attached to the oxygen (C-11) and the other oxygen-adjacent carbon (C-15) will be the most downfield.[7][15]
-
The three carbons of the imidazole ring will also be in this region. C-2, between the two nitrogens, will have the highest chemical shift.[1][13]
-
-
Aliphatic Region (δ 20-60 ppm):
-
The four carbons of the alkyl chain and the furfuryl methylene group will appear here. The carbons directly attached to nitrogen atoms (C-6, C-8, and C-10) will be the most downfield in this region. The central propyl carbon (C-7) will be the most upfield.
-
Conclusion
This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine. By combining theoretical principles with predictive analysis based on analogous structures, researchers are equipped with the necessary tools to confidently characterize this molecule and others with similar structural motifs. The detailed experimental protocol ensures the acquisition of high-quality data, a prerequisite for accurate structural elucidation in any drug discovery and development endeavor.
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